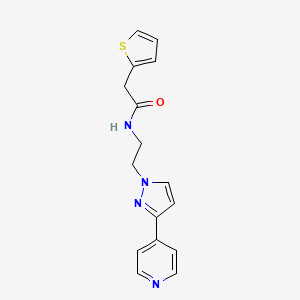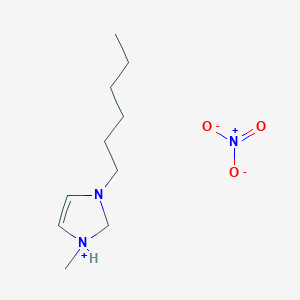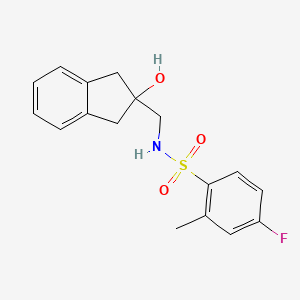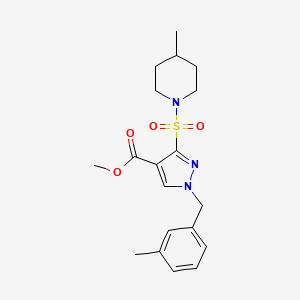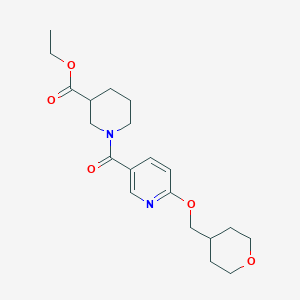
ethyl 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-3-carboxylate” is a complex organic compound. It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . This compound is offered by Benchchem for CAS No. 2034240-80-5.
Synthesis Analysis
The synthesis of this compound could involve several steps. For instance, the synthesis of a similar compound, 1-(tetrahydro-2H-pyran-4-yl)ethanone, involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran in a dry reaction flask . The mixture is then cooled to -60 degrees Celsius and methylmagnesium bromide is added via a syringe . The temperature of the cooling bath is raised to 0 degrees over 6 hours, and then the reaction mixture is diluted with water and ethyl acetate and stirred vigorously for 10 minutes .Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups. The tetrahydro-2H-pyran-4-yl group is a six-membered ring containing five carbon atoms and one oxygen atom . The ethyl group is a two-carbon alkyl group, and the piperidine-3-carboxylate group is a six-membered ring containing five carbon atoms and one nitrogen atom, with a carboxylate group attached.Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and the reagents used. For example, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds, and the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Scientific Research Applications
Anticancer Activity
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers explore their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The structural features of this compound may contribute to its cytotoxicity against cancer cells .
Antimicrobial Properties
Indole derivatives often display antimicrobial activity. This compound could be evaluated for its effectiveness against bacteria, fungi, and other pathogens. Researchers study its mode of action, minimum inhibitory concentrations, and potential use in combating infections .
Neuroprotective Effects
Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective properties are of great interest. Investigating the neuroprotective potential of this indole derivative could yield valuable insights for therapeutic interventions .
Anti-inflammatory Applications
Inflammation plays a crucial role in various diseases. Researchers explore indole derivatives as anti-inflammatory agents. This compound might modulate inflammatory pathways, making it relevant for conditions such as arthritis, inflammatory bowel disease, and more .
Chemical Biology and Drug Discovery
Understanding the interactions of this compound with biological targets (e.g., enzymes, receptors) can aid drug discovery. Researchers explore its binding affinity, selectivity, and potential as a lead compound for developing novel drugs .
properties
IUPAC Name |
ethyl 1-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-2-26-20(24)17-4-3-9-22(13-17)19(23)16-5-6-18(21-12-16)27-14-15-7-10-25-11-8-15/h5-6,12,15,17H,2-4,7-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCVKJQLHOKJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

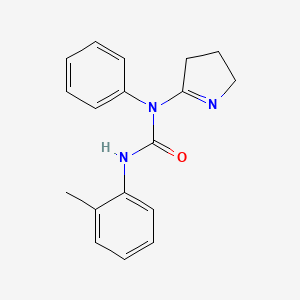
![Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2795384.png)
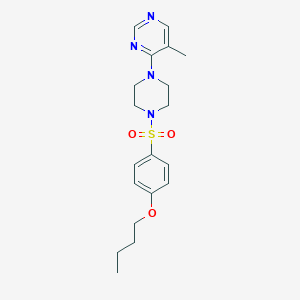
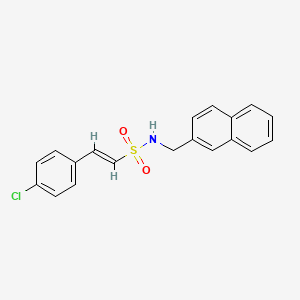
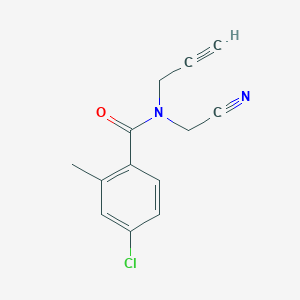
![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B2795388.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2795390.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde](/img/structure/B2795395.png)

